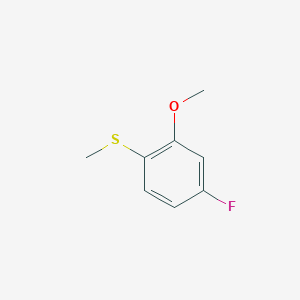

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-methoxy-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFMKYVGVGBVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene: A Technical Guide for Advanced Synthesis

Introduction: Unveiling a Niche Building Block for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfur-containing moieties into molecular scaffolds is a well-established strategy for modulating physicochemical and pharmacokinetic properties. The target molecule, 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene, represents a unique trifunctionalized aromatic building block. While a dedicated CAS number for this specific compound is not readily found in major chemical databases, its synthesis is logically achievable through established methodologies, making it an accessible and potentially valuable intermediate for researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview, including a proposed synthetic pathway, detailed experimental protocols, and an exploration of its potential applications, grounded in the principles of synthetic organic chemistry.

Physicochemical Properties (Predicted)

Given the absence of experimental data for the title compound, its properties can be predicted based on its constituent functional groups.

| Property | Predicted Value | Rationale |

| Molecular Formula | C8H9FOS | |

| Molecular Weight | 172.22 g/mol | |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for substituted anisoles and thioanisoles. |

| Boiling Point | Estimated >200 °C | Based on related substituted benzenes. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Non-polar nature of the molecule. |

| pKa | Not applicable | No readily ionizable protons. |

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and efficient synthesis of this compound involves a two-step sequence starting from the commercially available 4-Fluoro-2-methoxy-1-nitrobenzene. The strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction, followed by the removal of the activating nitro group.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of the Precursor - 4-Fluoro-2-methoxy-1-nitrobenzene

The starting material, 4-Fluoro-2-methoxy-1-nitrobenzene (CAS: 448-19-1), is readily available from commercial suppliers.[1][2][3] For researchers opting to synthesize it, a common method involves the nitration of 3-fluoroanisole or the methoxylation of 2,4-difluoronitrobenzene. A patented process describes the reaction of 2,4-difluoronitrobenzene with potassium tert-butoxide in the presence of methanol.[4]

Part 2: Nucleophilic Aromatic Substitution (SNAr) with Sodium Thiomethoxide

The core of the synthesis is the displacement of the fluorine atom by a methylsulfanyl group. The presence of the nitro group in the para position strongly activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group.[5][6]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-Fluoro-2-methoxy-1-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium thiomethoxide (NaSMe) (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-fluoro-2-methoxy-5-nitro-4-(methylthio)benzene, can be purified by column chromatography on silica gel.

Part 3: Reductive Deamination of the Nitro Group

The final step involves the removal of the nitro group. A standard and effective method is a two-step process: reduction of the nitro group to an amine, followed by a Sandmeyer-type deamination.

Experimental Protocol:

-

Reduction of the Nitro Group:

-

Dissolve the nitro-intermediate from the previous step in a mixture of ethanol and concentrated hydrochloric acid.

-

Add iron powder (Fe) portion-wise while monitoring the internal temperature.

-

After the addition is complete, heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base (e.g., sodium bicarbonate).

-

Extract the product, 4-fluoro-2-methoxy-5-(methylthio)aniline, with an organic solvent.

-

-

Deamination (Sandmeyer Reaction):

-

Dissolve the resulting aniline in a solution of tetrafluoroboric acid (HBF4).

-

Cool the mixture to 0-5 °C and add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.

-

Gently warm the reaction mixture to allow for the decomposition of the diazonium salt and the release of nitrogen gas, yielding the final product, This compound .

-

Extract the product, wash, dry, and purify by column chromatography or distillation under reduced pressure.

-

Reactivity and Potential Applications

The title compound possesses three key functional groups that can be further manipulated, making it a versatile building block in organic synthesis.

Caption: Key reactive sites of this compound.

-

Oxidation of the Thioether: The methylsulfanyl group can be selectively oxidized to a sulfoxide or a sulfone using reagents like meta-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives are of significant interest in drug design due to their ability to act as hydrogen bond acceptors and their increased polarity.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo further electrophilic substitution reactions. The directing effects of the existing substituents (fluoro, methoxy, and methylsulfanyl) will influence the position of the incoming electrophile.

-

Demethylation: The methoxy group can be cleaved to reveal a phenol, providing another handle for further functionalization.

The combination of a fluorine atom, a methoxy group, and a modifiable sulfur linkage makes this compound a promising scaffold for the synthesis of novel kinase inhibitors, GPCR ligands, and other biologically active molecules. The strategic placement of these groups can influence metabolic stability, membrane permeability, and target engagement.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents.

-

Precursors: The precursor, 4-Fluoro-2-methoxy-1-nitrobenzene, is a known irritant. Handle with appropriate care.

Conclusion

This compound, though not a cataloged chemical, represents an accessible and valuable building block for synthetic and medicinal chemists. The proposed synthetic route, utilizing a robust SNAr reaction followed by deamination, offers a reliable method for its preparation. The unique combination of functional groups provides multiple avenues for further chemical modification, positioning this compound as a promising starting material for the development of novel therapeutics and functional materials.

References

- Baranov, V. V., & Kakulapati, R. R. (2018). Xanthates as Thiol Surrogates in Nucleophilic Substitution and Cross-Coupling Reactions. Synthesis, 50(15), 2845-2856.

- MDPI. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(9), 2149.

- Xiong, Y., Tang, S., & Wong, H. N. (2021). A convenient and highly efficient 1,6-conjugate addition of sodium aryl/alkyl sulfinates with p-QMs. Organic Letters, 23(1), 134-138.

- Xie, Y., Wu, X., & Nie, J. (2022). Catalyst-free 1,6-conjugate addition reaction between p-QMs and various sulfur-based nucleophiles. Green Chemistry, 24(1), 145-150.

-

ResearchGate. (n.d.). Scheme 1: SNAr reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Retrieved from [Link]

-

PubMed Central. (n.d.). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. Retrieved from [Link]

- Google Patents. (n.d.). US4267375A - Preparation of thioethers.

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

PubChem. (n.d.). 4-Fluoro-2-methoxyphenol. Retrieved from [Link]

- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758.

- Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. (n.d.).

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroanisole. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, reactivity, and applications of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene (CAS RN: 1001881-76-2). While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information from closely related analogues and fundamental chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. The guide focuses on the interplay of the fluoro, methoxy, and methylsulfanyl functional groups, which define the molecule's unique electronic and steric characteristics.

Introduction and Molecular Structure

This compound, also known as 4-fluoro-2-methoxythioanisole, is a substituted aromatic compound with a unique combination of functional groups that make it a molecule of interest in medicinal chemistry and materials science. The presence of a fluorine atom, a methoxy group, and a methylsulfanyl (thioether) group on a benzene ring gives rise to a distinct electronic and steric profile. The fluorine atom acts as a weak deactivator for electrophilic aromatic substitution while being a strong electronegative atom, potentially influencing metabolic stability and binding interactions in a biological context. The methoxy and methylsulfanyl groups are activating groups, with the sulfur atom of the thioether offering a site for oxidation to sulfoxide and sulfone, which can modulate solubility and biological activity.[1]

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Estimated Value / Information | Basis for Estimation |

| Molecular Formula | C₈H₉FOS | - |

| Molecular Weight | 172.22 g/mol | - |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Based on analogues like 4-fluoroanisole (liquid) and other substituted thioanisoles.[2][3] |

| Boiling Point | Estimated to be in the range of 200-230 °C | Based on the boiling point of 1-fluoro-4-methoxy-2-methylbenzene (174-175 °C) and considering the larger sulfur atom.[3] |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | General solubility of substituted aromatic ethers and thioethers. |

| Density | Estimated to be around 1.2 g/cm³ | Based on the density of related fluorinated and methoxylated benzene derivatives. |

Synthesis and Manufacturing

A definitive, published synthetic protocol for this compound is not currently available. However, a plausible synthetic strategy can be devised based on established organic chemistry reactions and the synthesis of analogous compounds. A potential retrosynthetic analysis suggests that the target molecule can be prepared from commercially available starting materials.

Proposed Synthetic Pathway:

Caption: A proposed synthetic route for this compound.

Step-by-Step Methodologies:

Step 1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom ortho to the nitro group in 2,4-difluoronitrobenzene is more activated towards nucleophilic attack than the fluorine atom para to the nitro group. However, substitution at the para position is also possible. A more regioselective approach starts with a precursor where the desired substitution pattern is already established. A documented synthesis of 4-fluoro-2-methoxy-1-nitrobenzene starts from 2,4-difluoro-1-nitrobenzene and reacts it with potassium tert-butoxide in methanol.[4]

-

Materials: 2,4-difluoro-1-nitrobenzene, potassium tert-butoxide, methanol, toluene, water.

-

Procedure:

-

Dissolve 2,4-difluoro-1-nitrobenzene in toluene and cool the mixture to 0 °C.

-

Slowly add methanol to the reaction mixture at 0 °C.

-

Add potassium tert-butoxide portion-wise at 0 °C.

-

Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to 20 °C and stir for 4 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or chromatography.

-

Step 2: Reduction to 4-Fluoro-2-methoxyaniline

The nitro group of 4-fluoro-2-methoxy-1-nitrobenzene can be reduced to an amine using various standard methods, such as catalytic hydrogenation or reduction with metals in acidic media.[4]

-

Materials: 4-Fluoro-2-methoxy-1-nitrobenzene, Raney Nickel, methanol.

-

Procedure:

-

In an autoclave, charge 4-fluoro-2-methoxy-1-nitrobenzene and methanol.

-

Add a slurry of Raney Nickel in methanol under a nitrogen atmosphere.

-

Pressurize the autoclave with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the aniline product.

-

Step 3: Diazotization and Thiolation

The resulting aniline can be converted to the target thioether via a Sandmeyer-type reaction. This involves the formation of a diazonium salt followed by reaction with a sulfur nucleophile.

-

Materials: 4-Fluoro-2-methoxyaniline, sodium nitrite, hydrochloric acid, sodium methyl mercaptide or dimethyl disulfide.

-

Procedure:

-

Dissolve 4-fluoro-2-methoxyaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of sodium methyl mercaptide.

-

Slowly add the cold diazonium salt solution to the sodium methyl mercaptide solution.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the final product by column chromatography or distillation under reduced pressure.

-

Spectral Properties (Predicted)

No specific spectral data for this compound has been identified in the literature. The following are predicted spectral characteristics based on the analysis of its functional groups and data from similar compounds.[5][6]

1H NMR:

-

Aromatic Protons: Three signals are expected in the aromatic region (approx. 6.5-7.5 ppm). The proton between the methoxy and methylsulfanyl groups will likely be a doublet. The proton adjacent to the fluorine will be a doublet of doublets due to coupling with the fluorine and the neighboring proton. The remaining proton will also be a doublet of doublets.

-

Methoxy Protons: A singlet at approximately 3.8-4.0 ppm corresponding to the three protons of the methoxy group.

-

Methylsulfanyl Protons: A singlet at approximately 2.4-2.6 ppm corresponding to the three protons of the methylsulfanyl group.

13C NMR:

-

Six distinct signals are expected in the aromatic region. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F coupling, respectively.

-

The methoxy carbon will appear around 55-60 ppm.

-

The methylsulfanyl carbon will appear around 15-20 ppm.

19F NMR:

-

A single resonance is expected, likely a multiplet due to coupling with the neighboring aromatic protons.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z = 172. Subsequent fragmentation may involve the loss of a methyl group (M-15) from either the methoxy or methylsulfanyl group, and other characteristic fragmentation patterns of aromatic ethers and thioethers.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the electronic effects of its substituents.

-

Electrophilic Aromatic Substitution: The methoxy and methylsulfanyl groups are ortho, para-directing and activating, while the fluorine atom is ortho, para-directing but deactivating. The overall effect is a moderately activated aromatic ring. The substitution pattern will be influenced by the steric hindrance of the substituents.

-

Nucleophilic Aromatic Substitution: The fluorine atom is not significantly activated towards SNAr reactions as there are no strong electron-withdrawing groups in the ortho or para positions.

-

Oxidation of the Thioether: The methylsulfanyl group can be oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents like hydrogen peroxide or m-CPBA. This transformation is significant in drug development as it can alter the polarity, solubility, and biological activity of the molecule.[1]

-

Cleavage of the Ether Bond: The methoxy group can be cleaved under harsh acidic conditions (e.g., HBr).

Potential Applications in Research and Development

Substituted thioanisoles and fluorinated aromatic compounds are important building blocks in medicinal chemistry and materials science.

-

Drug Discovery: The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. The thioether moiety is present in numerous pharmaceuticals and can be a key pharmacophore. The overall structure of this compound makes it a potential intermediate for the synthesis of more complex molecules with potential therapeutic applications, for example, as enzyme inhibitors or receptor ligands.[7]

-

Agrochemicals: Similar structures are often found in herbicides and pesticides.[7]

-

Materials Science: Fluorinated aromatic compounds can be used in the synthesis of polymers and other materials with specific thermal and electronic properties.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on related compounds, the following precautions should be taken:

-

GHS Hazard Classification (Predicted):

-

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.[10]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a synthetically accessible molecule with a combination of functional groups that suggest its potential as a valuable building block in various fields, particularly in the development of new pharmaceuticals and agrochemicals. While direct experimental data is scarce, this guide provides a solid foundation for its expected properties, synthesis, and reactivity, based on the well-understood chemistry of its constituent parts. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.

References

- Supporting Information for "A general and efficient method for the synthesis of fluoromethyl ethers from alcohols". Provided via Google Search.

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: Benzene, 1-fluoro-4-methoxy-. Fisher Scientific.

- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery. PharmaBlock.

- Fisher Scientific. (2014, February 28). SAFETY DATA SHEET: 1-Fluoro-2-nitrobenzene. Fisher Scientific.

- Angene Chemical. (2025, March 12). Safety Data Sheet: 2-Fluoro-4-methoxy-1-methylbenzene. Angene Chemical.

- Santa Cruz Biotechnology, Inc. (n.d.). 4-Fluoro-2-methoxy-1-nitrobenzene. SCBT.

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PubChem.

- ECHEMI. (n.d.). 1-Fluoro-4-methoxy-2-methylbenzene Formula. ECHEMI.

- National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-methoxyphenol. PubChem.

- National Center for Biotechnology Information. (n.d.). 4-Chloro-1-fluoro-2-methoxybenzene. PubChem.

- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.

- The Royal Society of Chemistry. (n.d.).

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Fluoro-4-methoxy-1-nitrobenzene. TCI Chemicals.

- Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.

- Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles.

- Googleapis.com. (2025, May 30). WO 2025/109026 A1. Googleapis.com.

- Sigma-Aldrich. (n.d.). 4-Fluoro-2-methoxyphenol 97. Sigma-Aldrich.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Benchchem. (n.d.). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. Benchchem.

- SpectraBase. (n.d.). 4-Methoxy-2-methyl-1-(methylsulfanyl)benzene - Optional[MS (GC)] - Spectrum. SpectraBase.

- National Center for Biotechnology Inform

- Chem-Impex. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene. Chem-Impex.

- TCI Chemicals. (2025, November 10).

- BLD Pharm. (n.d.). 95729-22-9|4-Fluoro-2-methoxy-1-methylbenzene. BLD Pharm.

- ACS Publications. (2025, August 20). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry.

- Supporting Inform

- National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook.

- Echemi. (n.d.). 2-(CHLOROMETHYL)

- TCI Chemicals. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene 446-38-8. TCI Chemicals.

- SpectraBase. (n.d.). 4-Fluoro-N-methylbenzylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Chloro-1-fluoro-2-methoxybenzene | C7H6ClFO | CID 17821703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. angenechemical.com [angenechemical.com]

A Technical Guide to the Molecular Structure and Synthetic Strategy of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to predict its properties, outline a robust synthetic protocol, and discuss its potential applications. The guide covers predicted physicochemical properties, theoretical spectroscopic analysis, a step-by-step synthesis workflow, and an evaluation of the compound's reactivity and significance in drug design, grounded in authoritative chemical literature.

Introduction: The Significance of Polysubstituted Aromatic Scaffolds

Substituted benzene rings are fundamental scaffolds in modern pharmacology and materials science. The precise arrangement of various functional groups on the aromatic core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The target molecule, this compound, incorporates three distinct functional groups, each contributing unique characteristics that are highly valued in drug design.

-

Fluorine (-F): The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[1][2]

-

Methoxy (-OCH₃): As a strong electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions.[3] It can also act as a hydrogen bond acceptor and modify the compound's solubility and lipophilicity.

-

Methylsulfanyl (-SCH₃): The methylsulfanyl (or methylthio) group is a versatile functional handle. It can participate in hydrogen bonding, influence conformation, and is susceptible to oxidation, allowing for the creation of corresponding sulfoxide and sulfone derivatives with altered electronic and solubility profiles.[4]

The specific 1,2,4-substitution pattern of these groups on the benzene ring creates a unique electronic and steric environment, making this molecule a promising intermediate for synthesizing more complex chemical entities.

Predicted Physicochemical Properties

In the absence of a dedicated CAS registry number and experimental data, the physicochemical properties of this compound are predicted based on its constituent parts and data from analogous structures like 4-fluoro-2-methylanisole and 1-fluoro-4-methoxybenzene.[5][6][7]

| Property | Predicted Value / Information | Source / Basis for Prediction |

| Molecular Formula | C₈H₉FOS | Based on atomic composition |

| Molecular Weight | 172.22 g/mol | Based on atomic weights |

| IUPAC Name | This compound | Standard nomenclature rules |

| Appearance | Colorless to light yellow liquid or low-melting solid | Analogy with similar substituted anisoles/thioanisoles |

| Boiling Point | ~200-220 °C | Extrapolated from similar structures |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | General property of non-polar aromatic compounds |

| XLogP3 | ~2.5 - 3.0 | Estimated based on contributions from F, OCH₃, and SCH₃ groups |

Molecular Structure and Predicted Spectroscopic Analysis

A thorough understanding of the molecular structure is foundational to predicting its reactivity and interactions.

Molecular Structure Diagram

The arrangement of the substituents on the benzene ring is depicted below.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Signatures

The structural characterization of this molecule would rely on standard spectroscopic techniques. The predicted key signals are as follows:

-

¹H NMR:

-

Aromatic Protons (3H): Three distinct signals are expected in the aromatic region (~6.5-7.5 ppm). The electronic effects of the three different substituents will lead to a complex splitting pattern (likely doublet of doublets).

-

Methoxy Protons (-OCH₃, 3H): A sharp singlet is expected around 3.8-4.0 ppm.

-

Methylsulfanyl Protons (-SCH₃, 3H): A sharp singlet is expected around 2.4-2.6 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals are expected. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF). The carbons attached to the oxygen and sulfur atoms will be shifted downfield.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Methylsulfanyl Carbon (-SCH₃): A signal around 15-20 ppm.

-

-

¹⁹F NMR:

-

A single resonance is expected, likely a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

-

Proposed Synthesis Strategy

A logical and efficient synthesis is critical for the practical application of this compound. The proposed strategy involves the introduction of the methylsulfanyl group onto a pre-functionalized benzene ring.

Retrosynthetic Analysis & Forward Synthesis Plan

The most straightforward retrosynthetic disconnection is the C-S bond, suggesting a nucleophilic aromatic substitution (SNAr) pathway. A common and effective method for creating aryl methyl sulfides is the reaction of an activated nitroarene with a methylthiolation reagent.[8][9] The nitro group is an excellent activating group for SNAr and can be readily reduced to an amine for further functionalization if needed.

The proposed starting material, 4-Fluoro-2-methoxy-1-nitrobenzene , is commercially available.[10]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the methylthiolation of nitroarenes.[9]

Objective: To synthesize this compound from 4-Fluoro-2-methoxy-1-nitrobenzene.

Materials:

-

4-Fluoro-2-methoxy-1-nitrobenzene (1.0 eq)

-

(Methylthio)trimethylsilane (TMSSMe) (1.4 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.6 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Fluoro-2-methoxy-1-nitrobenzene (1.0 eq) and anhydrous DMSO. Stir the mixture until the starting material is fully dissolved.

-

Addition of Base: Add cesium carbonate (1.6 eq) to the solution. Stir the resulting suspension for 5-10 minutes at room temperature.

-

Nucleophilic Addition: Slowly add (methylthio)trimethylsilane (1.4 eq) to the reaction mixture via syringe. The reaction is often exothermic and may be accompanied by a color change.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed through spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) and compared against the predicted signatures.

Chemical Reactivity and Potential Applications

The unique substitution pattern governs the molecule's reactivity and makes it a valuable scaffold for further chemical exploration.

Predicted Chemical Reactivity

The reactivity of the benzene ring towards electrophilic aromatic substitution is influenced by the combined electronic effects of the substituents.

-

-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group due to its +M (mesomeric) effect.[3][11]

-

-SCH₃ (Methylsulfanyl): A moderately activating, ortho, para-directing group.

-

-F (Fluoro): A deactivating, ortho, para-directing group. The inductive (-I) effect deactivates the ring, but the mesomeric (+M) effect directs incoming electrophiles.[11]

The positions ortho and para to the strongly activating methoxy group are the most nucleophilic. Given the existing substitution pattern, the C5 position (ortho to -OCH₃ and meta to -SCH₃ and -F) is the most likely site for subsequent electrophilic substitution. The methylsulfanyl group can also be selectively oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), transforming it from an electron-donating group to a powerful electron-withdrawing group, thereby altering the reactivity of the ring.[4][12]

Potential Applications in Drug Discovery

This molecular scaffold is of high interest to medicinal chemists for several reasons, which can be visualized as a logical relationship.

Caption: Role of functional groups in the potential utility of the scaffold.

-

Metabolic Blocking: The fluorine at C4 can prevent para-hydroxylation, a common metabolic pathway for aromatic rings, thus potentially increasing the half-life of a drug candidate.[1]

-

Fine-Tuning Lipophilicity: The interplay between the three groups allows for precise control over the molecule's logP value, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[13][14]

-

Versatile Synthetic Handle: The methylsulfanyl group can be used as a synthetic anchor point or be oxidized to the sulfone, which can act as a potent hydrogen bond acceptor or participate in other specific receptor interactions.

Inferred Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the known hazards of its precursors and related compounds like nitro- and methyl-substituted anisoles, the following precautions are recommended:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin and serious eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Disclaimer: This safety information is inferred and not exhaustive. A full risk assessment should be conducted before handling this chemical.

Conclusion

This compound represents a valuable and synthetically accessible chemical scaffold. Its unique combination of fluoro, methoxy, and methylsulfanyl groups provides a powerful platform for developing novel molecules with tailored properties. The predictive analysis and synthetic protocol outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in their respective fields. Further experimental validation of its properties and reactivity is warranted and will undoubtedly unlock new opportunities in chemical synthesis and medicinal chemistry.

References

-

Qiao, Q., et al. (2010). Efficient Synthesis of Aryl Methyl Sulfide Derivatives Using (Methylthio)trimethylsilane as Methylthiolation Reagent. Synthetic Communications, 40(24). Available at: [Link]

-

Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Available at: [Link]

-

Bordwell, F. G., & Boutan, P. J. (1957). Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group. Journal of the American Chemical Society. Available at: [Link]

-

Crunch Chemistry. (2025). Explaining the reactivity of substituted benzenes. Available at: [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry. Available at: [Link]

-

Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Available at: [Link]

-

Kareem, A. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Mustansiriyah University. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Aryl Methyl Sulfides from Arysulfonyl Chlorides with Dimethyl Carbonate as the Solvent and C1 Source. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of aryl methyl sulfides using diaryl sulfides and DTBP. Available at: [Link]

-

Taylor & Francis Online. (2010). Efficient Synthesis of Aryl Methyl Sulfide Derivatives Using (Methylthio)trimethylsilane as Methylthiolation Reagent. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Available at: [Link]

-

NIST. (n.d.). 4-Fluoro-2-methylanisole. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). Methyl phenyl sulfone. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. guidechem.com [guidechem.com]

- 6. 4-Fluoro-2-methylanisole [webbook.nist.gov]

- 7. Benzene, 1-fluoro-4-methoxy- [webbook.nist.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. scbt.com [scbt.com]

- 11. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]

- 12. Methyl phenyl sulfone | C7H8O2S | CID 18369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for this compound, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanisms, experimental protocols, and critical process parameters. By grounding the methodology in established chemical principles and citing authoritative sources, this guide aims to serve as a practical and reliable resource for the laboratory-scale synthesis of this valuable compound.

Introduction and Strategic Overview

This compound is a substituted thioanisole derivative whose structural motifs—a fluorine atom, a methoxy group, and a methylsulfanyl group—are prevalent in biologically active molecules. The fluorine substituent can enhance metabolic stability and binding affinity, while the methoxy and methylsulfanyl groups offer sites for further functionalization and can influence the molecule's electronic and steric properties.[1] Consequently, efficient access to this compound is of significant interest for medicinal and process chemists.

This guide outlines a logical and field-proven two-step synthetic sequence starting from the commercially available and versatile building block, 4-fluoro-2-methoxyaniline. The core strategy involves:

-

Conversion of the Aniline to a Thiol: A diazotization reaction followed by decomposition of the resulting diazonium salt in the presence of a sulfur source to generate the key intermediate, 4-fluoro-2-methoxybenzenethiol.

-

S-Methylation: A nucleophilic substitution reaction to alkylate the thiol, yielding the final target molecule.

This pathway is selected for its reliability, scalability, and reliance on well-understood chemical transformations.

Visualizing the Synthetic Pathway

The overall transformation from the starting material to the final product is illustrated below.

Caption: Proposed two-step synthesis of this compound.

Part I: Synthesis of the Key Intermediate: 4-Fluoro-2-methoxybenzenethiol

The conversion of an aromatic amine to a thiol is a cornerstone transformation in organic synthesis. The most common approach proceeds via a diazonium salt, which is a versatile intermediate that can be converted to a wide range of functional groups.

Mechanistic Rationale

The reaction begins with the diazotization of 4-fluoro-2-methoxyaniline. In the presence of a strong mineral acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) generates nitrous acid (HONO) in situ. The aniline's amino group attacks the protonated nitrous acid, and following a series of proton transfers and water elimination, the stable aryl diazonium salt is formed.

The subsequent step involves the introduction of the thiol functionality. While several methods exist, the use of potassium thiocyanate (KSCN) with a copper(I) catalyst provides a reliable route to an aryl thiocyanate. This intermediate is then readily hydrolyzed under basic conditions (e.g., with sodium hydroxide) to cleave the cyanide group and afford the desired 4-fluoro-2-methoxybenzenethiol.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure adapted from established methods for the synthesis of aryl thiols from anilines. It should be performed by trained chemists with appropriate safety precautions.

Step 1: Diazotization and Thiocyanation

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-fluoro-2-methoxyaniline (1.0 eq).

-

Add concentrated hydrochloric acid (3.0 eq) diluted with water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension while maintaining the temperature between 0-5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium thiocyanate (1.5 eq) and copper(I) thiocyanate (0.1 eq) in water.

-

Slowly add the cold diazonium salt solution to the thiocyanate solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The resulting aryl thiocyanate intermediate may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Step 2: Hydrolysis to the Thiol

-

Concentrate the organic extract containing the 4-fluoro-2-methoxy-1-thiocyanatobenzene intermediate under reduced pressure.

-

Add a solution of sodium hydroxide (3.0 eq) in water to the residue.

-

Heat the mixture to reflux for 2-4 hours to effect hydrolysis. Monitor the reaction by TLC until the starting thiocyanate is consumed.

-

Cool the reaction mixture to room temperature and carefully acidify with cold, dilute hydrochloric acid until the pH is acidic.

-

The product, 4-fluoro-2-methoxybenzenethiol, will separate as an oil or solid. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude thiol can be purified by vacuum distillation or column chromatography.

Part II: S-Methylation to Yield this compound

The final step is the S-alkylation of the newly synthesized thiol. This is a classic nucleophilic substitution (S_N2) reaction where the thiolate anion acts as a potent nucleophile.

Mechanistic Rationale

The thiol proton is weakly acidic and is readily deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form the corresponding thiolate anion. This highly nucleophilic species then attacks the electrophilic methyl group of a methylating agent, like methyl iodide (CH₃I), displacing the iodide leaving group and forming the desired thioether (methylsulfanyl) product. Acetone is a common solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction.

Detailed Experimental Protocol

-

To a round-bottom flask, add the purified 4-fluoro-2-methoxybenzenethiol (1.0 eq) and dissolve it in acetone.

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

-

Add methyl iodide (1.2-1.5 eq) dropwise to the stirring suspension.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting thiol. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

-

Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude this compound can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product as a pure substance.

Data Summary and Reagent Table

The following table summarizes the key reagents and typical quantities for this synthetic pathway.

| Step | Reagent | Molar Eq. | Purpose |

| Part I | 4-Fluoro-2-methoxyaniline | 1.0 | Starting Material |

| Concentrated HCl | 3.0 | Acid catalyst, forms diazonium salt | |

| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing agent | |

| Potassium Thiocyanate (KSCN) | 1.5 | Sulfur source | |

| Copper(I) Thiocyanate (CuSCN) | 0.1 | Catalyst | |

| Sodium Hydroxide (NaOH) | 3.0 | Hydrolysis of thiocyanate | |

| Part II | 4-Fluoro-2-methoxybenzenethiol | 1.0 | Intermediate |

| Potassium Carbonate (K₂CO₃) | 2.5 | Base | |

| Methyl Iodide (CH₃I) | 1.3 | Methylating agent | |

| Acetone | - | Solvent |

Safety and Handling

-

Aryl Diazonium Salts: Can be explosive when isolated and dry. It is critical to keep them in a cold solution (0-5 °C) and use them immediately after preparation.

-

Thiols: Many thiols, including the intermediate 4-fluoro-2-methoxybenzenethiol, are malodorous and should be handled in a well-ventilated fume hood.

-

Methyl Iodide: A toxic and carcinogenic substance. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.

-

Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with appropriate PPE.

References

A complete list of references cited throughout this document is provided below.

- Google Patents. (n.d.). CN101709045A - Preparation method of thiophenol.

-

PubChem. (n.d.). 4-Methoxybenzenethiol. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene

Abstract: This technical guide outlines a comprehensive framework for the determination of the core physical and chemical properties of the novel aromatic compound, 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene. Given the current absence of extensive publicly available data for this specific molecule, this document serves as a procedural whitepaper for researchers in drug development and materials science. It provides a logical workflow, from in silico prediction and spectroscopic analysis to the empirical determination of fundamental physicochemical properties. The methodologies described herein are grounded in established analytical chemistry principles, ensuring a self-validating system for the thorough characterization of this and other new chemical entities.

Introduction: The Imperative for Empirical Characterization

The compound this compound represents a unique confluence of functional groups on an aromatic scaffold: a halogen (fluoro), an electron-donating ether (methoxy), and a sulfur-containing group (methylsulfanyl). Each of these moieties imparts specific electronic and steric properties that collectively define the molecule's behavior. In fields like medicinal chemistry and materials science, a precise understanding of a compound's physical properties—such as solubility, melting point, and stability—is a prerequisite for any meaningful application.[1][2] These properties govern everything from bioavailability in a physiological system to processability in a manufacturing setting.[1]

As this compound is not widely documented, this guide establishes a first-principles approach to its characterization. It is designed to be a practical roadmap for any research scientist tasked with elucidating the properties of a novel substituted aromatic compound.

Molecular Structure and Computational Predictions

The first step in characterizing a novel compound is to define its fundamental molecular attributes. These can be calculated with high accuracy and provide a theoretical baseline against which experimental data can be compared.

Molecular Formula: C₈H₉FOS

Molecular Weight: 172.22 g/mol

The arrangement of the fluoro, methoxy, and methylsulfanyl groups on the benzene ring dictates the molecule's polarity, reactivity, and potential for intermolecular interactions. The methoxy group is a known electron-donating group, which activates the ring towards electrophilic substitution.[3] The fluorine atom, while highly electronegative, can also participate in hydrogen bonding and other non-covalent interactions. The methylsulfanyl group, analogous to the methoxy group but with sulfur, also influences the electronic landscape of the aromatic ring.

Sources

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene

Foreword: A Predictive Exploration

The landscape of drug discovery and materials science is perpetually in search of novel molecular scaffolds that offer a unique combination of reactivity and functionality. This compound is one such molecule, possessing a trifecta of substituents—fluoro, methoxy, and methylsulfanyl—that impart a complex and intriguing reactivity profile. While direct literature on this specific compound is sparse, its behavior can be confidently predicted by applying fundamental principles of physical organic chemistry and by drawing analogies from well-documented related structures. This guide provides a comprehensive, predictive analysis of its reactivity, offering researchers a roadmap for its synthesis, manipulation, and application as a versatile chemical building block.

Proposed Synthesis and Physicochemical Properties

A robust synthetic strategy is paramount for the utilization of any chemical entity. Below is a proposed, high-yield pathway for the synthesis of this compound, starting from the commercially available 4-fluoro-2-methoxyaniline.

Synthetic Workflow

The proposed synthesis involves a two-step sequence: a diazotization of the starting aniline followed by a xanthate-mediated substitution to install the methylsulfanyl group, which is then hydrolyzed and alkylated.

A Prospective Analysis of the Bio-pharmacological Potential of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene: A Technical Guide for Preclinical Investigation

An In-depth Technical Guide

Abstract

This technical guide addresses the compound 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene, a synthetically accessible molecule for which no direct biological activity data has been reported in peer-reviewed literature. The absence of data presents a unique opportunity for novel discovery. This document, therefore, serves as a prospective analysis and a strategic roadmap for initiating a preclinical investigation into its therapeutic potential. By dissecting the molecule into its core functional components—a fluorinated benzene ring, a methoxy group, and a methylsulfanyl moiety—we can construct data-driven hypotheses based on the known biological activities of structurally analogous compounds. We posit that this scaffold holds potential as a modulator of key enzyme families, including protein kinases and metalloproteinases. This guide provides the scientific rationale, detailed experimental protocols, and a proposed workflow for the synthesis, screening, and initial structure-activity relationship (SAR) studies of this promising, yet unexplored, chemical entity.

Introduction to the Scaffold: A Molecule of Synthetic Interest

The structure of this compound combines three functional groups that are of high interest in medicinal chemistry. The strategic incorporation of these moieties into a single scaffold provides a compelling basis for investigation.

-

Fluorine (at C4): The introduction of a fluorine atom is a well-established strategy in drug design.[1] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. Its small size allows it to act as a "super-hydrogen," often maintaining the parent molecule's conformation while altering its electronic properties.[1] The 4-fluorobenzyl moiety, in particular, is recognized as a pharmacophoric group that can increase biological activity.[2]

-

Methoxy Group (at C2): The methoxy group influences the electronic character of the aromatic ring and can act as a hydrogen bond acceptor in receptor-ligand interactions. Its position ortho to the methylsulfanyl group can induce specific conformational preferences that may be crucial for selective binding to a biological target. Methoxy-substituted phenyl rings are prevalent in a wide range of biologically active compounds, including antibacterial and antiproliferative agents.[3]

-

Methylsulfanyl Group (at C1): The methylsulfanyl (-SCH₃) group provides a lipophilic character and, critically, serves as a versatile synthetic handle. It can be readily oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), allowing for fine-tuning of solubility, polarity, and hydrogen bonding capacity. This strategy has been successfully employed in the development of enzyme inhibitors.[4]

Notably, the nitro-analogue of this core structure, 4-Fluoro-2-methoxy-1-nitrobenzene, is a known reagent used in the synthesis of imidazopyridines designed as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), highlighting the scaffold's utility in accessing biologically relevant chemical space.[5]

Hypothesis-Driven Target Exploration Based on Structural Analogs

Based on the extensive literature on related structures, we can formulate several primary hypotheses for the biological activity of this compound.

Hypothesis 1: Potential as a Kinase Inhibitor

Rationale: As mentioned, the 4-fluoro-2-methoxy-1-nitrobenzene precursor is utilized in the synthesis of IGF-1R inhibitors.[5] Kinase inhibitors frequently feature substituted aromatic rings that occupy the ATP-binding pocket. The specific substitution pattern of our target molecule could confer affinity and selectivity for IGF-1R or other related kinases. Derivatives of structurally similar anilinoquinazolines have shown potent anticancer activity by targeting such pathways.[6]

Hypothesis 2: Potential as a Matrix Metalloproteinase (MMP) Inhibitor

Rationale: A highly selective inhibitor of MMP-13, developed for the potential treatment of osteoarthritis, features a core N-(4-Fluoro-3-methoxybenzyl) moiety.[7] This structure is a close isomer of our target molecule, suggesting that the 4-fluoro-2-methoxy substitution pattern may also be favorable for binding within the active site of MMPs. MMPs are zinc-dependent proteases, and the sulfur atom of the methylsulfanyl group could potentially coordinate with the catalytic zinc ion.

Hypothesis 3: Potential as an Anti-inflammatory Agent via Lipoxygenase (LOX) Inhibition

Rationale: Potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation and thrombosis, have been developed from a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold.[8] This highlights the utility of the methoxy-substituted benzyl motif in targeting enzymes involved in the eicosanoid signaling pathway.

The overall investigational workflow is designed to efficiently test these primary hypotheses.

Caption: Proposed high-level workflow for the initial investigation of this compound.

Proposed Preclinical Investigation Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are proposed. These methods are standard in the field and provide a self-validating system for assessing the compound's potential.

Protocol 3.1: Synthesis of this compound

This protocol outlines a plausible synthetic route starting from the commercially available 2,4-difluoronitrobenzene, adapted from established procedures.[9]

Step 1: Selective Methoxylation

-

To a solution of 2,4-difluoro-1-nitrobenzene (1.0 eq) in anhydrous Toluene (10 mL/g), cool the mixture to 0°C in an ice bath.

-

Slowly add Methanol (0.2 mL/g).

-

Add potassium tert-butoxide (0.7 eq) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to 20°C and stir for 4 hours.

-

Quench the reaction by adding water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-fluoro-2-methoxy-1-nitrobenzene. Purify by column chromatography.

Step 2: Reduction of the Nitro Group

-

In an autoclave, dissolve the product from Step 1 (1.0 eq) in Methanol (10 mL/g).

-

Add Raney Nickel (10% w/w) as a slurry in methanol under a nitrogen atmosphere.

-

Pressurize the autoclave with hydrogen gas (5 bar) and stir the reaction at room temperature for 4-6 hours until hydrogen uptake ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 4-fluoro-2-methoxyaniline.

Step 3: Introduction of the Methylsulfanyl Group (via Sandmeyer-type reaction)

-

Dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in a mixture of water and concentrated HCl at 0°C.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C, to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium ethyl xanthate or a similar sulfur nucleophile.

-

Slowly add the cold diazonium salt solution to the sulfur nucleophile solution.

-

Stir the reaction for 2-3 hours, allowing it to warm to room temperature.

-

Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

-

The intermediate can then be treated with a methylating agent like methyl iodide to yield the final product, this compound. Purify by column chromatography.

Protocol 3.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to quantify kinase activity.

Caption: Workflow for the luminescent ADP-Glo™ kinase assay.

Procedure:

-

Prepare a serial dilution of the test compound (from 100 µM to 1 nM) in a suitable buffer (e.g., 1% DMSO).

-

In a 384-well plate, add 5 µL of the kinase solution (e.g., recombinant human IGF-1R).

-

Add 2 µL of the test compound dilution or vehicle control.

-

Initiate the reaction by adding 3 µL of a substrate/ATP mixture.

-

Incubate for 60 minutes at room temperature.

-

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

-

Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3.3: Cellular Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

Procedure:

-

Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle-treated control wells and determine the IC₅₀ value.

Data Interpretation and SAR Roadmap

The initial screening results will guide the subsequent drug development strategy. Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Screening Data for this compound

| Assay Type | Target | Result (IC₅₀, µM) |

| Kinase Inhibition | IGF-1R | 15.2 |

| Kinase Inhibition | EGFR | > 100 |

| Protease Inhibition | MMP-13 | 2.8 |

| Protease Inhibition | MMP-1 | 25.6 |

| Cell Viability | A549 (Lung Cancer) | 35.1 |

| Cell Viability | MCF-7 (Breast Cancer) | > 100 |

Interpretation of Hypothetical Data: The hypothetical data in Table 1 suggests that the compound is a moderately potent and selective inhibitor of MMP-13, with weaker activity against IGF-1R and some cytotoxic effect on A549 cells. This profile would prioritize the MMP inhibitor hypothesis for further investigation.

SAR Optimization Roadmap: Based on an initial "hit," a logical series of chemical modifications can be planned to improve potency and selectivity. The methylsulfanyl group is a prime target for modification.

Caption: Decision tree for the initial SAR optimization focusing on the methylsulfanyl group.

Conclusion

While this compound is an uncharacterized agent, a thorough analysis of its structural components provides a strong, evidence-based rationale for its investigation as a potential therapeutic agent. The fluorinated and methoxy-substituted aromatic core is a privileged scaffold in medicinal chemistry, and the versatile methylsulfanyl group offers a clear path for rapid lead optimization. By executing the systematic screening cascade and synthetic protocols outlined in this guide, researchers can efficiently determine the biological activity of this molecule and unlock its potential in the landscape of modern drug discovery.

References

-

Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. PubMed. [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Process for the preparation of 4-fluoro-3-methoxyaniline.

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health (NIH). [Link]

-

Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. MDPI. [Link]

-

Synthesis and Structure−Activity Relationship of Fluoro Analogues of 8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as Selective α1d-Adrenergic Receptor Antagonists. ACS Publications. [Link]

-

Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

-

Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. PubMed. [Link]

-

Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). PubMed. [Link]

-

Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). National Institutes of Health (NIH). [Link]

Sources

- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene literature review

An In-depth Technical Guide to 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene: Synthesis, Properties, and Potential in Medicinal Chemistry

Introduction: A Novel Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The molecule this compound represents a unique, albeit underexplored, chemical entity. Its architecture combines three key functional groups, each known to impart desirable pharmacological and pharmacokinetic properties. This guide provides a comprehensive overview of this compound, proposing a robust synthetic pathway, predicting its physicochemical and spectroscopic properties, and exploring its potential as a valuable building block for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The methoxy group can serve as a hydrogen bond acceptor and influence molecular conformation and solubility.[3] Concurrently, the methylsulfanyl moiety and its oxidized derivatives, the sulfoxide and sulfone, are prevalent in numerous pharmaceuticals, contributing to improved solubility, metabolic resistance, and potent biological activity.[4][5] The convergence of these three groups on a single benzene ring offers a synthetically versatile platform for creating novel chemical matter with finely tuned properties.

Proposed Synthesis: A Multi-Step Pathway from Commercially Available Precursors

Given the absence of a documented synthesis for this compound, we propose a reliable and scalable three-step synthetic route commencing from the commercially available starting material, 4-fluoro-2-methoxyaniline.[6][7] The cornerstone of this approach is a modified Sandmeyer reaction, a classic and robust transformation for the conversion of aryl amines into a wide array of functionalities.[8]

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Fluoro-2-methoxyaniline

-

Rationale: The conversion of the primary aromatic amine to a diazonium salt is the critical first step. This is achieved under cold, acidic conditions to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.

-

Procedure:

-

To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 4-fluoro-2-methoxyaniline (1.0 eq.).[9]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the internal temperature remains below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the 4-fluoro-2-methoxybenzenediazonium chloride intermediate. The reaction progress can be monitored by testing for the absence of the starting aniline using starch-iodide paper (a positive test indicates excess nitrous acid).

-

Step 2: Sandmeyer-type Thiomethylation

-

Rationale: The diazonium salt is a superb leaving group (N₂ gas), allowing for nucleophilic substitution on the aromatic ring. In this step, a sulfur nucleophile, derived from dimethyl disulfide, is introduced. While some Sandmeyer-type reactions proceed without a catalyst, the use of a copper(I) salt can improve yield and reaction rate.[10]

-

Procedure:

-

In a separate flask, prepare a solution of dimethyl disulfide (DMDS) (2.0-3.0 eq.) in a suitable organic solvent (e.g., chloroform or acetonitrile).

-

Slowly add the cold diazonium salt solution from Step 1 to the DMDS solution. Vigorous evolution of nitrogen gas is expected.

-

The reaction mixture is allowed to warm to room temperature and then stirred for several hours or until the gas evolution ceases.

-

Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

-

Physicochemical and Spectroscopic Profile

The following properties are predicted based on the chemical structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉FOS | Calculated |

| Molecular Weight | 172.22 g/mol | Calculated |

| IUPAC Name | 4-Fluoro-2-methoxy-1-(methylthio)benzene | IUPAC Nomenclature[11] |

| XLogP3 (Predicted) | ~2.5 - 3.0 | Estimation based on similar structures |

| H-Bond Donors | 0 | Calculated |

| H-Bond Acceptors | 2 (O, S) | Calculated |

Predicted Spectroscopic Data

Predicting the NMR spectra provides a valuable tool for characterization. The assignments below are based on established principles of additivity and analysis of similar structures.[12][13][14][15]

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Protons | ~7.1 - 7.3 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 | H-6 |

| ~6.7 - 6.9 | dd | J(H,F) ≈ 10-12, J(H,H) ≈ 2-3 | H-3 | |

| ~6.6 - 6.8 | ddd | J(H,H) ≈ 8-9, J(H,H) ≈ 2-3, J(H,F) ≈ 8-9 | H-5 | |

| Methoxy Protons | ~3.8 - 3.9 | s | - | -OCH₃ |

| Methylsulfanyl Protons | ~2.4 - 2.5 | s | - | -SCH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| Aromatic Carbons | ~160 - 163 | d, ¹J(C,F) ≈ 240-250 | C-4 |

| ~158 - 160 | s | C-2 | |

| ~130 - 133 | d, ³J(C,F) ≈ 8-10 | C-6 | |

| ~125 - 128 | d, ⁴J(C,F) ≈ 3-5 | C-1 | |

| ~105 - 108 | d, ²J(C,F) ≈ 25-30 | C-3 | |

| ~110 - 113 | d, ²J(C,F) ≈ 20-25 | C-5 | |

| Methoxy Carbon | ~55 - 56 | s | -OCH₃ |

| Methylsulfanyl Carbon | ~15 - 17 | s | -SCH₃ |

Reactivity and Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold for the synthesis of more complex molecules.

Chemical Reactivity

-

Oxidation of the Sulfide: The methylsulfanyl group is readily oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents like m-CPBA or Oxone®. This transformation is significant as methylsulfone groups are important motifs in medicinal chemistry, known for their ability to act as hydrogen bond acceptors and improve physicochemical properties.[4][5]

-